7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one
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Description
The compound “7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one” is a related compound/impurity of brexpiprazole , an antipsychotic medication .
Molecular Structure Analysis
The molecular formula of this compound is C26H27ClN2O4 . The InChI code is 1S/C26H27ClN2O4/c27-13-1-3-15-33-22-10-6-20-8-12-26(31)29(24(20)18-22)14-2-4-16-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) . The canonical SMILES is C1=CC(=CC2=C1C=CC(=O)N2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCCl .Physical and Chemical Properties Analysis
The molecular weight of this compound is 467.0 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 11 rotatable bonds . The exact mass and monoisotopic mass are 466.1659350 g/mol . The topological polar surface area is 67.9 Ų . It has 33 heavy atoms . The complexity of the molecule is 727 .Scientific Research Applications
Synthesis and Anticancer Activity
- A study by Gaber et al. (2021) focused on the synthesis of new derivatives related to 2-oxo-1,2-dihydroquinoline, demonstrating significant anticancer activity against the breast cancer MCF-7 cell line. This indicates a potential application of similar compounds in cancer research and treatment (Gaber et al., 2021).
Synthesis Methods
- Mochulskaya et al. (2002) developed a synthesis method for new 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines, which could be relevant for the synthesis of similar compounds like 7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one (Mochulskaya, Sidorova, & Charushin, 2002).
Antimicrobial Study
- Patel and Patel (2010) synthesized compounds from a lead molecule related to 2-oxo-1,2-dihydroquinoline and screened them for antifungal and antibacterial activities. This suggests potential antimicrobial applications for similar compounds (Patel & Patel, 2010).
Structural Analysis and Hydrogen-Bonded Framework
- Research by Insuasty et al. (2012) on closely related quinolinone derivatives, focusing on their hydrogen-bonded framework structures, contributes to the understanding of the molecular structures of similar compounds (Insuasty, Abonía, Cobo, & Glidewell, 2012).
Antioxidant Applications
- Hussein, Ismail, and El-Adly (2016) synthesized 4-hydroxy quinolinone derivatives and evaluated their effectiveness as antioxidants in lubricating greases, indicating a potential industrial application (Hussein, Ismail, & El-Adly, 2016).
Properties
IUPAC Name |
7-(4-chlorobutoxy)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O4/c27-13-1-3-15-33-22-10-6-20-8-12-26(31)29(24(20)18-22)14-2-4-16-32-21-9-5-19-7-11-25(30)28-23(19)17-21/h5-12,17-18H,1-4,13-16H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJYQGGOMQBPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCN3C(=O)C=CC4=C3C=C(C=C4)OCCCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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